5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety linked to a thiophene ring through a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are enzymes such as dihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dihydrofolate reductase , dialkyl glycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways and cellular processes.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical pathways they are involved in.
Biochemical Pathways
The affected pathways include those involved in the synthesis of prostaglandins , DNA replication , cell wall synthesis , protein synthesis , carbohydrate metabolism , folic acid metabolism , lipid metabolism , amino acid metabolism , and signal transduction . The downstream effects of these disruptions can lead to a variety of cellular responses, including changes in cell growth, division, and survival.
Pharmacokinetics
Similar benzothiazole derivatives have been found to exhibit good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways affected. For example, inhibition of DNA gyrase can lead to DNA damage and cell death , while inhibition of dihydrofolate reductase can disrupt folic acid metabolism and cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the presence of other drugs or substances that compete for the same targets or pathways
Biochemical Analysis
Biochemical Properties
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). These interactions suggest that this compound may have antioxidant properties, potentially mitigating oxidative damage in cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can modulate the expression of genes related to cell cycle regulation and apoptosis, such as p53 and Bcl-2. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This compound has been found to inhibit certain enzymes, such as topoisomerase, which is crucial for DNA replication and repair. By inhibiting topoisomerase, this compound can induce DNA damage and trigger apoptotic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzothiazole.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the benzothiazole-thiophene intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
- 5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)pyrrole-2-carboxamide
Uniqueness
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the benzothiazole and thiophene rings, which confer specific electronic and steric properties. This combination enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-2-8-4-3-5-9-12(8)16-14(20-9)17-13(18)10-6-7-11(15)19-10/h3-7H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUAZNJTJRLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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